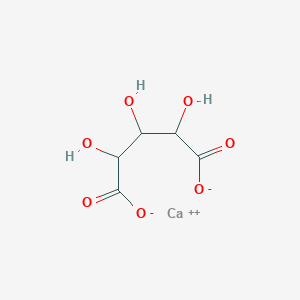
Pentaric acid, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaric acid, calcium salt, also known as calcium pentarate, is a chemical compound that consists of pentaric acid and calcium ions. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is used in various scientific and industrial applications due to its ability to bind with metals and its stability in different conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentaric acid, calcium salt can be synthesized through the neutralization reaction between pentaric acid and calcium hydroxide. The reaction typically involves dissolving pentaric acid in water and then slowly adding calcium hydroxide while maintaining the pH at a neutral level. The reaction is exothermic, and the resulting solution is then evaporated to obtain the solid calcium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process begins with the preparation of a concentrated solution of pentaric acid. Calcium hydroxide is then added in a controlled manner to ensure complete neutralization. The mixture is continuously stirred and heated to facilitate the reaction. After the reaction is complete, the solution is filtered to remove any impurities, and the product is crystallized and dried.
Análisis De Reacciones Químicas
Types of Reactions
Pentaric acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states of the metal ions it chelates.
Reduction: It can be reduced under specific conditions to release the bound metal ions.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Metal salts such as sodium chloride, potassium nitrate.
Major Products Formed
Oxidation: Formation of higher oxidation state metal complexes.
Reduction: Release of free metal ions and formation of reduced metal complexes.
Substitution: Formation of new metal-pentarate complexes with different metal ions.
Aplicaciones Científicas De Investigación
Pentaric acid, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and complex formation.
Biology: Employed in biochemical assays to remove metal ions that may interfere with biological processes.
Medicine: Utilized in radiopharmaceuticals for imaging and treatment of certain medical conditions.
Industry: Applied in water treatment processes to remove heavy metals and in the production of high-purity metals.
Mecanismo De Acción
The mechanism of action of pentaric acid, calcium salt involves the chelation of metal ions. The compound forms stable complexes with metal ions through its multiple binding sites. This chelation process involves the donation of electron pairs from the oxygen atoms of the carboxyl groups to the metal ions, forming coordinate covalent bonds. The resulting complex is highly stable and can effectively sequester metal ions, preventing them from participating in unwanted chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Nitrilotriacetic acid (NTA): A chelating agent with fewer binding sites compared to pentaric acid.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a similar structure but different binding properties.
Uniqueness
Pentaric acid, calcium salt is unique due to its specific binding affinity for calcium ions and its stability under various conditions. Unlike EDTA and NTA, pentaric acid has a higher number of binding sites, allowing it to form more stable complexes with metal ions. This makes it particularly useful in applications where strong and stable metal chelation is required.
Propiedades
Número CAS |
68568-63-8 |
|---|---|
Fórmula molecular |
C5H6CaO7 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
calcium;2,3,4-trihydroxypentanedioate |
InChI |
InChI=1S/C5H8O7.Ca/c6-1(2(7)4(9)10)3(8)5(11)12;/h1-3,6-8H,(H,9,10)(H,11,12);/q;+2/p-2 |
Clave InChI |
AYECNEQRBSXESR-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
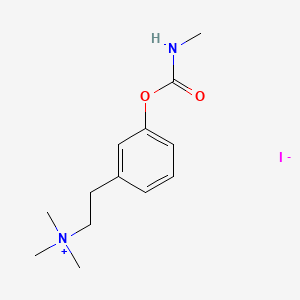

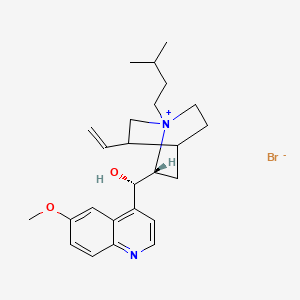
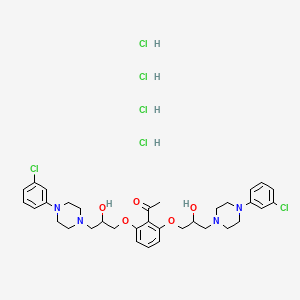
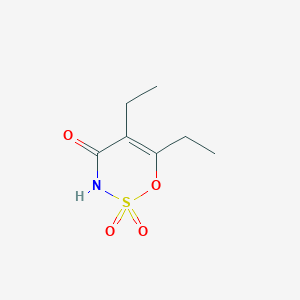
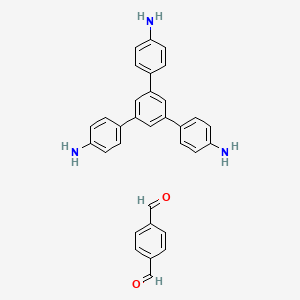
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
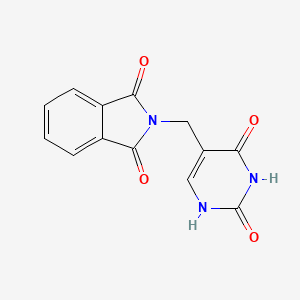
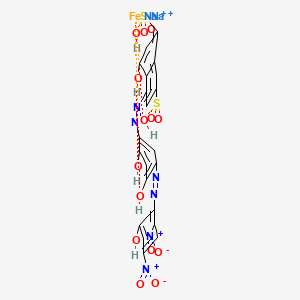
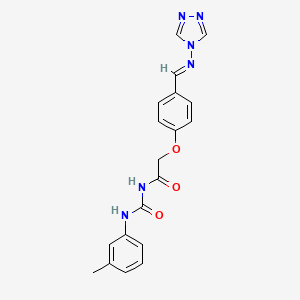
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
